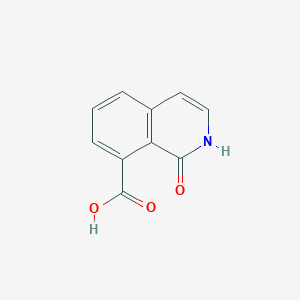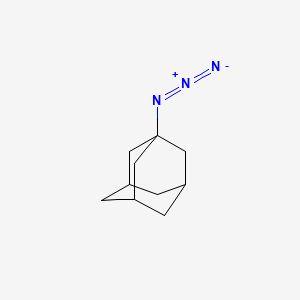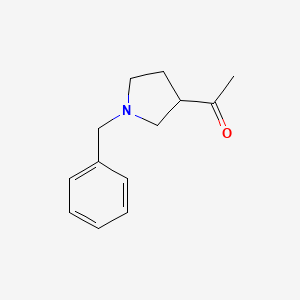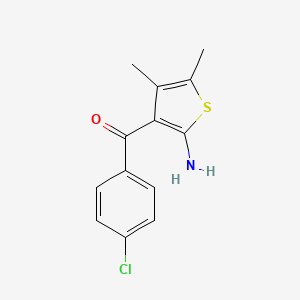
(2-Amino-4,5-Dimethylthiophen-3-yl)(4-Chlorphenyl)methanon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiophene and chlorophenyl methanone compounds involves complex organic synthesis techniques, including condensation reactions and the use of oxidative systems. For instance, Shahana and Yardily (2020) synthesized novel compounds by characterizing them through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study highlights the use of density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, providing insights into the synthesis process of such compounds (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis of these compounds, as demonstrated by DFT calculations, reveals details about the equilibrium geometry, bonding features, and vibrational wave numbers. The impact of electron-withdrawing groups on the molecule's structure and the thermodynamic stability and reactivity in various states are crucial aspects of these analyses. For example, Shahana and Yardily's study on related compounds used DFT to analyze structural changes and the HOMO-LUMO energy gap to understand reactivity (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The reactivity of such compounds towards different nucleophiles under various conditions elucidates their chemical behavior. For instance, the study by Pouzet et al. (1998) on a related (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone compound demonstrated its Michael-type nucleophilic addition reactions, providing a pathway for functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine Derivate, einschließlich “(2-Amino-4,5-Dimethylthiophen-3-yl)(4-Chlorphenyl)methanon”, wurden in der medizinischen Chemie ausgiebig eingesetzt . Sie dienen als unverzichtbarer Anker für Medizinalchemiker, um kombinatorische Bibliotheken zu erstellen und umfassende Anstrengungen bei der Suche nach Leitmolekülen zu unternehmen .
Antikrebs-Anwendungen
Es wurde berichtet, dass Thiophene entzündungshemmende Eigenschaften besitzen . Daher könnte “this compound” möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden.
Antipsychotische Anwendungen
Thiophene zeigen auch antipsychotische Wirkungen . Dies deutet darauf hin, dass “this compound” zur Behandlung von psychotischen Störungen untersucht werden könnte.
Antiarrhythmische Anwendungen
Die antiarrhythmischen Eigenschaften von Thiophenen könnten möglicherweise in “this compound” zur Behandlung von Arrhythmien genutzt werden .
Antianxiolytische Anwendungen
Es wurde festgestellt, dass Thiophene angstlösende Wirkungen besitzen . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer angstlösender Medikamente eingesetzt werden könnte.
Antifungal-Anwendungen
Thiophene haben antifungale Eigenschaften gezeigt . Daher könnte “this compound” möglicherweise bei der Entwicklung neuer antifungaler Medikamente eingesetzt werden.
Antimikrobielle Anwendungen
Es wurde berichtet, dass Thiophene antimikrobielle Eigenschaften besitzen . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnte.
Antikrebs-Anwendungen
Es wurde festgestellt, dass Thiophene Kinasen hemmen und Antikrebs-Eigenschaften aufweisen . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer Antikrebs-Medikamente eingesetzt werden könnte.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties would impact the bioavailability of the compound.
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound would have a wide range of potential effects, depending on its specific targets .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemische Analyse
Biochemical Properties
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with globular proteins, which are known for their catalytic activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic functions. This compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, which can lead to changes in gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the levels of metabolites within the cell . These interactions can lead to changes in metabolic flux, thereby affecting the overall metabolic balance within the organism.
Transport and Distribution
The transport and distribution of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is crucial for its activity. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, thereby enhancing its efficacy and reducing potential side effects.
Eigenschaften
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFEGHYRWGCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352118 | |
| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50508-66-2 | |
| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2) in pharmaceutical research?
A1: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2) serves as a crucial precursor in the synthesis of (+)-JQ1 []. (+)-JQ1 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers involved in gene transcription regulation. This makes (+)-JQ1 a valuable tool for studying BET protein function and its implications in various diseases, including cancer. Therefore, understanding the properties and synthesis of S2 is essential for the development and study of this important class of therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



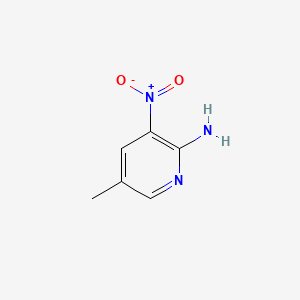
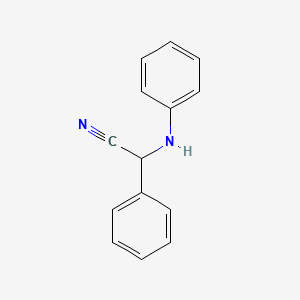
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

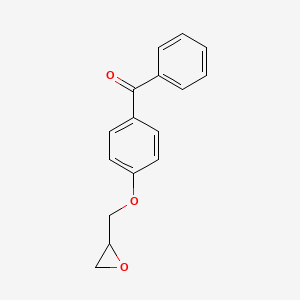
![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
